molecular formula C11H10BrNO2S B1334421 2-Bromo-N-(P-toluenesulfonyl)pyrrole CAS No. 290306-56-8

2-Bromo-N-(P-toluenesulfonyl)pyrrole

Cat. No. B1334421
M. Wt: 300.17 g/mol
InChI Key: DEGWOQDAQOPOEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(p-toluenesulfonyl)pyrrole is a crystalline stable derivative of 2-bromopyrrole, which has been synthesized with an 80% yield through the bromination of pyrrole followed by conversion to the N-(p-toluenesulfonyl) derivative . This compound is noted for its stability at ambient temperature and serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids .

Synthesis Analysis

The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole involves a two-step process starting with the bromination of pyrrole to form 2-bromopyrrole, which is then converted to the N-(p-toluenesulfonyl) derivative . Other related syntheses in the literature involve the directed lithiation of N-benzenesulfonyl-3-bromopyrrole, which can lead to regioselective functionalization of pyrroles . Additionally, nucleophilic addition of sulfonamides to bromoacetylenes has been shown to facilitate the preparation of various substituted pyrroles .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(p-toluenesulfonyl)pyrrole is characterized by the presence of a bromine atom at the 2-position of the pyrrole ring and a p-toluenesulfonyl group attached to the nitrogen atom of the pyrrole. This structure is significant for its stability and reactivity, particularly in cross-coupling reactions .

Chemical Reactions Analysis

2-Bromo-N-(p-toluenesulfonyl)pyrrole is particularly useful in Suzuki coupling reactions with arylboronic acids, which are facilitated by its stable bromine substituent . The literature also describes various other reactions involving pyrrole derivatives, such as the acylation of pyrrole for the synthesis of 2-bromo-6-pyrrolylpyridine and subsequent cross-coupling reactions , as well as the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into tetrasubstituted pyrroles .

Physical and Chemical Properties Analysis

While the specific physical properties of 2-Bromo-N-(p-toluenesulfonyl)pyrrole are not detailed in the provided papers, its chemical properties include high stability at room temperature and reactivity in Suzuki coupling reactions . The related compounds and reactions suggest that pyrrole derivatives can be manipulated through various synthetic routes to achieve different substitution patterns and functionalities, which can significantly alter their physical and chemical properties .

Scientific Research Applications

Synthesis and Stability

2-Bromo-N-(p-toluenesulfonyl)pyrrole, a stable derivative of 2-bromopyrrole, is noted for its excellent substrate qualities in Suzuki coupling with arylboronic acids. This compound demonstrates significant stability at ambient temperature, making it a robust option for various chemical reactions (Knight, Huffman, & Isherwood, 2003).

Facilitating Pyrrole Synthesis

The compound plays a crucial role in the nucleophilic addition of sulfonamides to bromoacetylenes, leading to the facile preparation of various pyrrole derivatives. This method is highly efficient, regio- and stereoselective, offering a versatile approach to synthesizing different pyrroles with various substituents (Yamagishi et al., 2011).

Halogenation Applications

In the context of ring halogenations, 2-Bromo-N-(p-toluenesulfonyl)pyrrole is instrumental in the process involving polyalkylbenzenes. It demonstrates effectiveness in creating mixed halogenated compounds, underscoring its utility in complex halogenation reactions (Bovonsombat & Mcnelis, 1993).

Catalytic Applications

The compound also finds application in catalytic reactions. For instance, its use in the copper-catalyzed double amination of 1-halo-1-alkynes leads to the synthesis of protected tetrahydropyrazines and other heterocyclic compounds, highlighting its versatility in organometallic chemistry (Fukudome, Naito, Hata, & Urabe, 2008).

properties

IUPAC Name

2-bromo-1-(4-methylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWOQDAQOPOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397287
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(P-toluenesulfonyl)pyrrole

CAS RN

290306-56-8
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LW Knight, CW Padgett, JW Huffman… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, C11H10BrNO2S, crystallizes in a columnar structure consisting of interdigitated C—H⋯ O doubly bonded chains. The columns pack in a herring-bone fashion and are linked through additional weak hydrogen bonding. The structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group, in spite of the difference in size, shape and interactions involving these two groups.
Number of citations: 5 scripts.iucr.org
LW Knight, JW Huffman, ML Isherwood - Synlett, 2003 - thieme-connect.com
Bromo-N-(p-toluenesulfonyl) pyrrole (2), a crystalline stable derivative of 2-bromopyrrole (1) has been prepared in 80% yield by bromination of pyrrole, followed by conversion to the N-(p-toluenesulfonyl) derivative. This compound is stable indefinitely at ambient temperature. Compound 2 is an excellent substrate for Suzuki coupling with arylboronic acids.
Number of citations: 3 www.thieme-connect.com

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